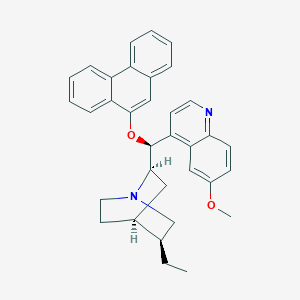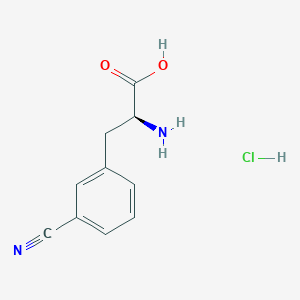
3-Cyano-L-phenylalanine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-L-phenylalanine hydrochloride is a derivative of the aromatic amino acid phenylalanine, characterized by the presence of a cyano group attached to the phenyl ring. This modification introduces unique properties that make it a valuable tool in biochemical research, particularly in the study of protein folding kinetics and the investigation of hydrophobic core formation during protein folding .
Synthesis Analysis
The synthesis of 3-Cyano-L-phenylalanine hydrochloride is not directly described in the provided papers. However, the synthesis of related phenylalanine derivatives has been reported, such as the enzymatic conversion of 3-(1,4-cyclohexadienyl)-L-alanine to its corresponding cinnamate analogue , and the highly enantioselective synthesis of 3,4-dichloro-phenylalanine hydrochloride . These methods could potentially be adapted for the synthesis of 3-Cyano-L-phenylalanine hydrochloride by introducing the cyano group at the appropriate step in the synthetic pathway.
Molecular Structure Analysis
The molecular structure of 3-Cyano-L-phenylalanine hydrochloride is closely related to that of L-phenylalanine, with the key difference being the substitution of a cyano group for a hydrogen atom on the phenyl ring. This modification is expected to influence the electronic properties of the molecule, as seen in the study of phenylalanine ammonia-lyase where the electronic effect of replacing the pi electrons of the aromatic system with those of a double bond was investigated . Additionally, the structure of L-phenylalanine and its hydrated clusters have been studied using resonant two-photon ionization, providing insights into the conformational preferences of the amino acid and its interactions with water .
Chemical Reactions Analysis
The introduction of the cyano group into the phenylalanine molecule may affect its reactivity in enzymatic and chemical reactions. For instance, the phenylalanine analogue mentioned in paper showed a significant reduction in the catalytic efficiency (kcat) when converted by phenylalanine ammonia-lyase, suggesting that the electronic properties of the substituent can have a profound impact on the reaction kinetics. Similarly, the reactivity of 3-Cyano-L-phenylalanine hydrochloride in various chemical and enzymatic contexts could be altered due to the presence of the cyano group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Cyano-L-phenylalanine hydrochloride are not explicitly detailed in the provided papers. However, the fluorescent properties of the p-cyanophenylalanine derivative have been exploited to probe the hydrophobic core formation during protein folding, indicating that the cyano group can confer fluorescent characteristics to the molecule . This suggests that 3-Cyano-L-phenylalanine hydrochloride may have unique spectroscopic properties that could be useful in biophysical studies. Additionally, the presence of the cyano group is likely to influence the molecule's solubility, stability, and overall behavior in biological systems.
科学的研究の応用
Enzymatic Activity and Protein Engineering
Meta-Tyrosine Biosynthesis : Phenylalanine hydroxylase enzymes have been studied for their ability to catalyze the hydroxylation of L-phenylalanine to L-tyrosine, demonstrating the biochemical pathways' specificity and potential for producing meta-tyrosine, a modification critical for understanding enzymatic regiospecificity and substrate hydroxylation control (Wenjun Zhang, B. Ames, C. Walsh, 2011).
Protein Folding Studies : Cyanophenylalanine derivatives have been utilized as fluorescent probes to study protein folding kinetics, offering insights into the formation of hydrophobic cores in proteins and the two-state folding mechanism. This application underscores the utility of these compounds in detailed biophysical studies of protein dynamics (Konstantinos N Aprilakis, Humeyra Taskent, D. Raleigh, 2007).
Biosynthesis and Metabolic Engineering
- L-Phenylalanine Production Enhancement : Research has focused on optimizing the biosynthetic pathways in E. coli for increased production of L-phenylalanine, a precursor for various pharmaceutical and food applications. These studies have identified key enzymes and pathway modifications to enhance yield, demonstrating the potential for engineered microbial systems to produce high-value amino acids (D. Ding, Yongfei Liu, Yiran Xu, Ping Zheng, Haixing Li, Dawei Zhang, Jibin Sun, 2016).
Sensing and Detection Technologies
- Electrochemical Sensing : Molecularly imprinted electrochemical sensors have been developed for the selective and sensitive detection of L-phenylalanine, showcasing the application of these compounds in creating specific recognition sites for targeted biomolecules. This highlights their potential in diagnostic and analytical chemistry applications (Nihal Ermiş, L. Uzun, A. Denizli, 2017).
Supramolecular Chemistry and Material Science
- Gelation and Material Engineering : Phenylalanine derivatives have been explored as low-molecular-weight gelators, with the ability to self-assemble into supramolecular structures. This has opened up possibilities for their use in creating novel biomaterials for drug delivery, tissue engineering, and environmental applications, showcasing the versatility of these compounds in material science (Tanmay Das, Marleen Häring, D. Haldar, D. Díaz Díaz, 2017).
Safety And Hazards
将来の方向性
Phenylalanine, the core structure of 3-Cyano-L-phenylalanine hydrochloride, is an essential amino acid that carries out many important functions in the human body. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Future research may focus on the potential benefits of phenylalanine and its derivatives in treating various conditions such as depression and vitiligo .
特性
IUPAC Name |
(2S)-2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRPFSPUOEZJA-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

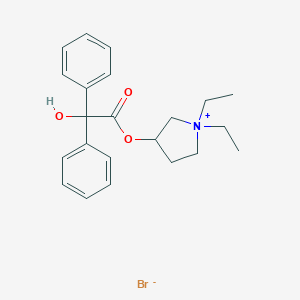
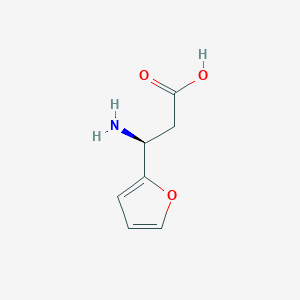
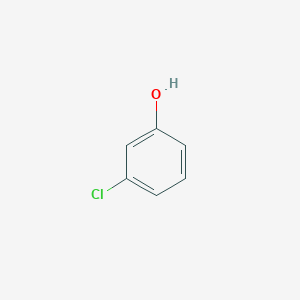
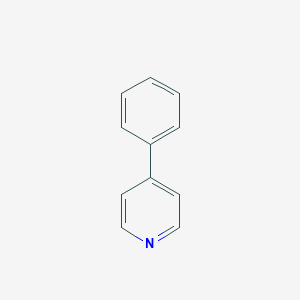
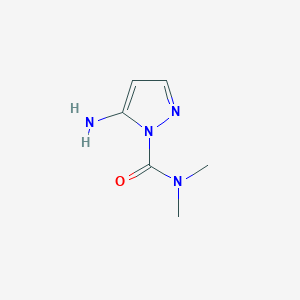
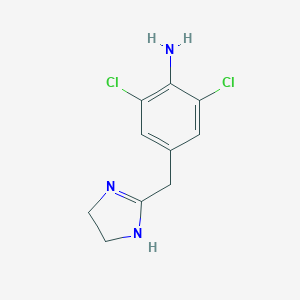
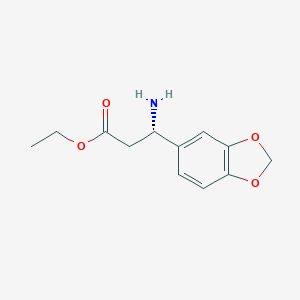
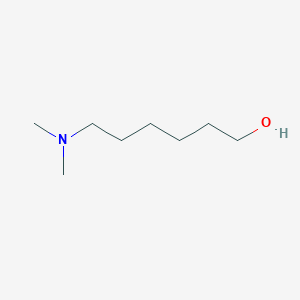
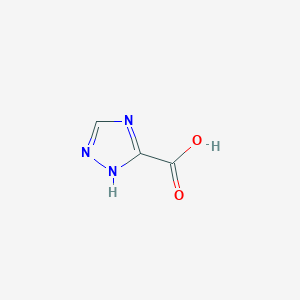
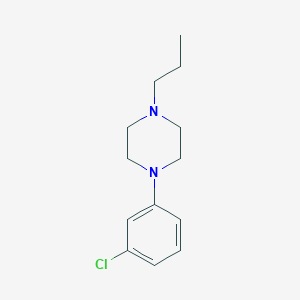
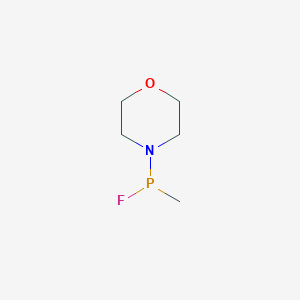
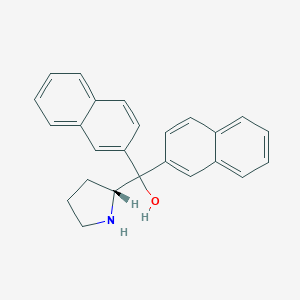
![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)
